Cas no 120406-37-3 (Jionoside B1)

Jionoside B1 structure
Jionoside B1 structure
商品名:Jionoside B1
CAS番号:120406-37-3
MF:C37H50O20
メガワット:814.7809
CID:181007
PubChem ID:5281782

Jionoside B1 化学的及び物理的性質

名前と識別子

    • Jionoside B1
    • [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]o
    • b-D-Glucopyranoside,2-(3-hydroxy-4-methoxyphenyl)ethyl O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • 6)]-, 4-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate]
    • 6''-O-beta-D-Glucopyranosylmartynoside
    • [(2R,3R,4R,5R,6R)-5-Hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihy
    • C10473
    • A17087
    • Q27107053
    • [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxy-phenyl)ethoxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl] (E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoate
    • CHEBI:6090
    • HY-N2218
    • (2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2
    • DTXSID20415192
    • [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
    • JionosideB1
    • MS-31509
    • AC1NQZ2N
    • CS-0019537
    • 120406-37-3
    • Lamiuside E
    • (2S,3R,4S,5S,6R)-5-Hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-4-{[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
    • (2S,3R,4S,5S,6R)-5-Hydroxy-6-(2-(3-hydroxy-4-methoxyphenyl)ethoxy)-2-((((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)methyl)-4-(((2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy)oxan-3-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
    • DA-54535
    • DTXCID10366043
    • ((2R,3R,4R,5R,6R)-5-hydroxy-6-(2-(3-hydroxy-4-methoxy-phenyl)ethoxy)-2-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl)oxymethyl)-4-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-tetrahydropyran-3-yl) (E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoate
    • ((2R,3R,4R,5R,6R)-5-hydroxy-6-(2-(3-hydroxy-4-methoxyphenyl)ethoxy)-2-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxymethyl)-4-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
    • インチ: 1S/C37H50O20/c1-16-26(42)28(44)31(47)37(53-16)57-34-32(48)36(51-11-10-18-5-8-21(49-2)20(40)12-18)55-24(15-52-35-30(46)29(45)27(43)23(14-38)54-35)33(34)56-25(41)9-6-17-4-7-19(39)22(13-17)50-3/h4-9,12-13,16,23-24,26-40,42-48H,10-11,14-15H2,1-3H3/b9-6+/t16-,23+,24+,26-,27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37-/m0/s1
    • InChIKey: FXFHFOSEURHWMO-AQHLZYGVSA-N
    • ほほえんだ: O([C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])[C@]1([H])[C@]([H])([C@]([H])(OC([H])([H])C([H])([H])C2C([H])=C([H])C(=C(C=2[H])O[H])OC([H])([H])[H])O[C@]([H])(C([H])([H])O[C@@]2([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])O[H])O2)O[H])O[H])O[H])[C@@]1([H])OC(/C(/[H])=C(\[H])/C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H])=O)O[H]

計算された属性

  • せいみつぶんしりょう: 814.289544g/mol
  • ひょうめんでんか: 0
  • XLogP3: -1.4
  • 水素結合ドナー数: 10
  • 水素結合受容体数: 20
  • 回転可能化学結合数: 16
  • どういたいしつりょう: 814.289544g/mol
  • 単一同位体質量: 814.289544g/mol
  • 水素結合トポロジー分子極性表面積: 302Ų
  • 重原子数: 57
  • 複雑さ: 1260
  • 同位体原子数: 0
  • 原子立体中心数の決定: 15
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 814.8

じっけんとくせい

  • 密度みつど: 1.56±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: Not available
  • ふってん: 1020.3°Cat760mmHg
  • フラッシュポイント: 309.9°C
  • 屈折率: 1.656
  • ようかいど: 極微溶性(0.81 g/l)(25ºC)、
  • PSA: 302.44000
  • LogP: -2.58570
  • じょうきあつ: 0.0±0.3 mmHg at 25°C

Jionoside B1 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0226-10 mg
Jionoside B1
120406-37-3
10mg
¥4480.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0226-50 mg
Jionoside B1
120406-37-3
50mg
¥11980.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0226-100 mg
Jionoside B1
120406-37-3
100MG
¥17970.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0226-200 mg
Jionoside B1
120406-37-3
200mg
¥26955.00 2022-04-26
TargetMol Chemicals
TQ0226-5mg
Jionoside B1
120406-37-3 99.44%
5mg
¥ 1520 2024-07-20
Chengdu Biopurify Phytochemicals Ltd
BP3218-5mg
Jionoside B1
120406-37-3 98%
5mg
$160 2023-09-20
eNovation Chemicals LLC
Y1241603-1mg
Jionoside B1
120406-37-3 98%
1mg
$330 2023-09-04
ChemScence
CS-0019537-5mg
Jionoside B1
120406-37-3 ≥98.0%
5mg
$340.0 2022-04-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0226-5 mg
Jionoside B1
120406-37-3
5mg
¥2987.00 2022-04-26
Chemenu
CM182304-10mg
Jionoside B1
120406-37-3 97%
10mg
$*** 2023-04-03

Jionoside B1 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:120406-37-3)Jionoside B1
A1010219
清らかである:99%
はかる:10mg
価格 ($):356.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:120406-37-3)Jionoside B1
TB08131
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ